molecular formula C17H19NO4S B1299465 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 838818-53-4

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B1299465
CAS No.: 838818-53-4
M. Wt: 333.4 g/mol
InChI Key: YLYTXIQORGJGNT-UHFFFAOYSA-N
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Description

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Behavior and Kinetics

Research by Mandić et al. (2004) on the electrochemical reduction of compounds related to 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid, specifically azo-benzoic acids, has shown significant insights into their electrochemical behavior. The study found that the electrochemical reduction of these compounds in aqueous solutions follows a DISP2 mechanism, leading to the formation of 5-amino salicylic acid and sulfanilic acid, highlighting the impact of sulfo substituents and solution pH on their electrochemical properties (Mandić, Nigović, & Šimunić, 2004).

Copper-mediated Sulfonylation

Liu et al. (2015) achieved the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, a reaction facilitated by an 8-aminoquinoline moiety acting as the bidentate directing group. This method synthesized various aryl sulfones with excellent regioselectivity and yields, demonstrating an efficient pathway for introducing sulfonyl groups into benzoic acid derivatives (Liu et al., 2015).

Synthesis and Metal Extraction Properties

A study by Morohashi et al. (2014) on sulfonyl-bridged oligo(benzoic acid)s synthesized from sulfur-bridged oligophenols showcased their ability to form supramolecular structures through hydrogen bonding and their high extractability toward lanthanoid ions. This research underscores the potential of sulfonyl-bridged benzoic acids in material science, particularly in metal extraction applications (Morohashi, Nagata, Hayashi, & Hattori, 2014).

Antimicrobial Activities of Sulfonamides

Research on sulfonamides derived from benzoic acids, such as the work by Dineshkumar and Thirunarayanan (2019), has revealed their potent antimicrobial activities. The study synthesized 4-(substituted phenylsulfonamido)benzoic acids and tested their efficacy against various microbial strains, highlighting the biomedical relevance of such compounds (Dineshkumar & Thirunarayanan, 2019).

Safety and Hazards

The compound has been classified as potentially harmful, with hazard statements H315, H319, H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYTXIQORGJGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367156
Record name 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838818-53-4
Record name 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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